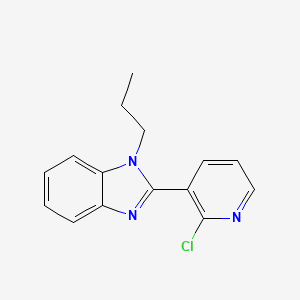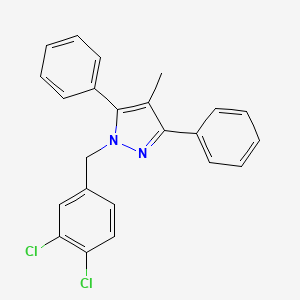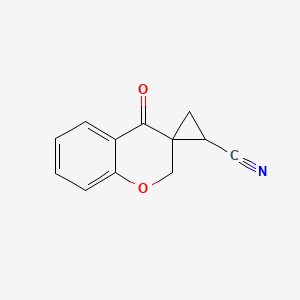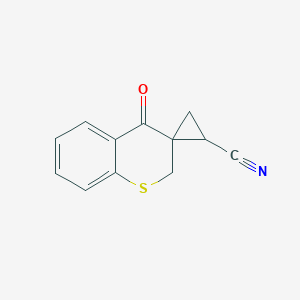![molecular formula C23H16Cl2N2O3S B3036917 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole CAS No. 400085-93-0](/img/structure/B3036917.png)
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole
Descripción general
Descripción
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole, also known as CP-S-P, is a synthetic molecule that has been recently developed as a potential therapeutic agent for a variety of diseases. CP-S-P is an innovative compound that has shown promising results in research studies and is being studied further for its potential therapeutic applications. The synthesis method of CP-S-P, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions are discussed in
Aplicaciones Científicas De Investigación
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole has been studied for its potential therapeutic applications in a variety of diseases. It has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of proinflammatory leukotrienes. Inhibiting 5-LOX activity has been found to be beneficial in the treatment of inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease. In addition, 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole has also been studied for its potential anti-cancer properties, with promising results. It has been found to inhibit the growth of several types of cancer cells, including breast cancer, colon cancer, and lung cancer.
Mecanismo De Acción
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole is believed to inhibit 5-LOX activity by binding to the active site of the enzyme and preventing it from catalyzing the formation of proinflammatory leukotrienes. This inhibition of 5-LOX activity has been found to be beneficial in the treatment of inflammatory diseases, as well as in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of 5-LOX, which is involved in the synthesis of proinflammatory leukotrienes. In addition, it has been found to inhibit the growth of several types of cancer cells, including breast cancer, colon cancer, and lung cancer. Furthermore, 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole has several advantages for laboratory experiments. It is a relatively simple molecule to synthesize, and it can be produced in large quantities. In addition, it is a potent inhibitor of 5-LOX, which makes it a useful tool for studying the effects of 5-LOX inhibition in various diseases. However, 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole also has some limitations. It is a relatively new compound, and its effects on humans have not yet been fully studied. In addition, its effects on other enzymes and pathways have not yet been fully characterized.
Direcciones Futuras
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole has shown promising results in research studies and is being studied further for its potential therapeutic applications. Potential future directions for research on 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole include further studies on its effects on 5-LOX, as well as its effects on other enzymes and pathways. In addition, further studies on its effects on human health and its potential therapeutic applications in various diseases should be conducted. Finally, further studies on the synthesis of 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole should be conducted in order to optimize the synthesis process and reduce the cost of production.
Propiedades
IUPAC Name |
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3S/c24-18-10-12-19(13-11-18)30-22(16-17-6-2-1-3-7-17)21-14-15-26-27(21)31(28,29)23-9-5-4-8-20(23)25/h1-16H/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUIIGUXACSFKW-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=NN2S(=O)(=O)C3=CC=CC=C3Cl)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=NN2S(=O)(=O)C3=CC=CC=C3Cl)/OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine](/img/structure/B3036835.png)
![3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036838.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine](/img/structure/B3036839.png)
![3-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B3036842.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3036845.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine](/img/structure/B3036848.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3036850.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3036851.png)



![4-chlorophenyl 1-[2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinyl]ethyl ether](/img/structure/B3036857.png)